molecular formula C10H20N2O2 B175249 tert-Butyl (4-methylpyrrolidin-3-yl)carbamate CAS No. 107610-92-4

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B175249
CAS No.: 107610-92-4
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-UHFFFAOYSA-N
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Description

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce simpler amines .

Scientific Research Applications

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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